Chlorpyrifos-methyl

Catalog No.
S523560
CAS No.
5598-13-0
M.F
C7H7Cl3NO3PS
M. Wt
322.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpyrifos-methyl

CAS Number

5598-13-0

Product Name

Chlorpyrifos-methyl

IUPAC Name

dimethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane

Molecular Formula

C7H7Cl3NO3PS

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3

InChI Key

HRBKVYFZANMGRE-UHFFFAOYSA-N

SMILES

COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl

Solubility

In water, 4.0 mg/L at 25 °C
In water, 4.76 mg/L at 20 °C
In acetone > 400; methanol 190; hexane 120 (all in g/kg at 20 °C)

Synonyms

Chlorpyrifos-methyl; M 3196; M-3196; M 3196.

Canonical SMILES

COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl

Description

The exact mass of the compound Chlorpyrifos-methyl is 320.895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.48e-05 min water, 4.0 mg/l at 25 °cin water, 4.76 mg/l at 20 °cin acetone > 400; methanol 190; hexane 120 (all in g/kg at 20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Insecticide Efficacy

  • Target Pests: A significant area of research focuses on Chlorpyrifos-methyl's effectiveness against various insect pests. Studies evaluate its potency against specific insects in agricultural settings, such as beetles, weevils, and mites [].
  • Mode of Action: Research explores how Chlorpyrifos-methyl functions as an insecticide. It acts by inhibiting acetylcholinesterase, an enzyme crucial for insect nerve function []. This disrupts their nervous system, leading to paralysis and death.

Environmental Fate

  • Persistence and Degradation: Studies investigate Chlorpyrifos-methyl's persistence in the environment, including soil, water, and plants. This helps assess its potential for contamination and long-term effects on ecosystems [].
  • Breakdown Products: Research identifies the byproducts formed when Chlorpyrifos-methyl degrades. Understanding these breakdown products is essential for evaluating their potential toxicity and environmental impact [].

Toxicology and Safety

  • Mammalian Toxicity: A crucial area of research involves assessing Chlorpyrifos-methyl's toxicity in mammals, including humans. This includes studies on acute and chronic exposure effects, potential for carcinogenicity, and developmental neurotoxicity [].
  • Risk Assessment: Research findings contribute to risk assessments that evaluate the safety of Chlorpyrifos-methyl use in agriculture and its potential impact on human health and the environment [].

Chlorpyrifos-methyl is an organophosphate insecticide that was developed by the Dow Chemical Company in 1966. It is structurally similar to chlorpyrifos but features a dimethyl chain, resulting in lower acute toxicity (classified as World Health Organization Class III) compared to its counterpart. Chlorpyrifos-methyl appears as colorless crystals and is known to be corrosive to metals such as copper and brass .

Chlorpyrifos-methyl acts as an acetylcholinesterase (AChE) inhibitor []. AChE is a vital enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, chlorpyrifos-methyl disrupts nerve impulse transmission, leading to insect paralysis and death [].

, primarily nucleophilic substitution reactions. For instance, it reacts with thiophenolate, producing methylated sulfur compounds . Additionally, studies have shown its kinetics when reacting with hydrogen sulfide, indicating its reactivity in aqueous environments . These reactions are significant for understanding its environmental behavior and degradation pathways.

The biological activity of chlorpyrifos-methyl is primarily linked to its mechanism of action as an acetylcholinesterase inhibitor. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in prolonged neurotransmission and potential neurotoxic effects. Studies indicate that chlorpyrifos-methyl may cause developmental neurotoxicity, particularly in children, raising concerns about its safety for human health . Long-term exposure has been associated with various health risks, including possible reproductive toxicity and genotoxicity .

The synthesis of chlorpyrifos-methyl involves a multi-step process beginning with 3-methylpyridine. The key steps include the reaction of 3,5,6-trichloro-2-pyridinol with diethylthiophosphoryl chloride . This method highlights the complexity of synthesizing organophosphate compounds while ensuring safety and efficacy.

Research into the interactions of chlorpyrifos-methyl with other chemical agents has revealed significant findings. For example, combined exposure studies have shown that chlorpyrifos-methyl can interact adversely with substances like dexamethasone, leading to enhanced neurodevelopmental damage compared to exposure to either substance alone . Such studies underscore the importance of understanding multi-chemical exposures in assessing health risks.

Chlorpyrifos-methyl shares similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

Compound NameAcute Toxicity LevelMechanism of ActionPrimary Use
ChlorpyrifosHigher (Class II)Acetylcholinesterase inhibitionInsecticide
DiazinonModerate (Class II)Acetylcholinesterase inhibitionInsecticide
MalathionModerate (Class II)Acetylcholinesterase inhibitionInsecticide
ParathionHigh (Class I)Acetylcholinesterase inhibitionInsecticide

Uniqueness of Chlorpyrifos-methyl:

  • Lower Acute Toxicity: Chlorpyrifos-methyl has a lower acute toxicity profile compared to chlorpyrifos and other similar compounds.
  • Specific Structural Modifications: The presence of a dimethyl chain differentiates it from chlorpyrifos, impacting its reactivity and toxicity.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Chlorpyrifos methyl appears as colorless crystals. Corrosive to copper, brass, iron, and tin plate. Used as an insecticide.
White or amber solid; [HSDB] Colorless solid; [CAMEO]

Color/Form

White crystals
Amber solid cake

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Exact Mass

320.894984 g/mol

Monoisotopic Mass

320.894984 g/mol

Flash Point

182 °C (Cleveland open cup)

Heavy Atom Count

16

Density

1.64 at 23 °C

LogP

4.31 (LogP)
log Kow = 4.31

Odor

Slight mercaptan

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen chloride, nitrogen oxides, phosphorus oxides, & sodium oxides/.
DT50 = 3 days (pH 8)

Appearance

Solid powder

Melting Point

45.5-46.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O49S38267J

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Non-systemic insecticide & acaracide with contact, stomach, & vapor action. Cholinesterase inhibitor.
The acetylcholinesterase, carboxylesterase, and cytochrome p450 monooxygenase activities of three strains of Oryzaephilus srinamensis (L.) were examined to better understand biochemical mechanisms of resistance. The three strains were VOS49 and VOSCM, selected for resistance to malathion and chlorpyrifos-methyl, respectively, and VOS48, a standard susceptible strain. Cross-resistance to malathion and chlorpyrifos-methyl was confirmed in VOS49 and VOSCM. Acetylcholinesterase activity was not correlated to resistance among these strains. VOS49 and VOSCM showed elevated levels of carboxylesterase activity based on p-nitrophenylacetate, alpha-naphthyl acetate, or beta-naphthyl acetate substrates. PAGE zymograms showed major differences in caboxylesterase isozyme banding among strains. VOSCM had one strongly staining isozyme band. A band having the same Rf-value was very faint in VOS48. The VOS49 carboxylesterase banding pattern was different from both VOSCM and VOS48. Cytochrome p450 monooxygenase activity was based on cytochrome p450 content, aldrin epoxidase activity, and oxidation of organophosphate insecticides, all elevated in resistant strains. The monooxygenase activity varied with insecticide substrate and resistant strain, suggesting specific cytochromes P450 may exist for different insecticides. The monooxygenase activity of the VOS49 strain was much higher with malathion than chlorpyrifos-methyl as substrates, whereas VOSCM monooxygenase activity was higher with malathion than chlorpyrifos-methyl as substrates. Results are discussed in the context of resistance mechanisms to organophosphate insecticides in O. surinamensis.
The mechanism of action is inhibition of acetylcholinesterase activity.

Vapor Pressure

0.0000422 [mmHg]
3 mPa (2.25X10-5 mm Hg) at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

5598-13-0

Absorption Distribution and Excretion

The dermal absorption of Reldan 22 (224 g/L chlorpyrifos-methyl, solvent based) was assessed in vitro using full-thickness male Fischer 344 rat skin. Single (10 uL) 28 hr applications of (14)C-labelled test material (undiluted or 1% aqueous dilution) were made to the epidermal surface of skin discs held in occluded flow diffusion cells at 31 °C. Receptor fluid (tissue culture medium containing 6% polyethylene glycol 20 oleyl ether) was collected at 2 h intervals. The solubility of chlorpyrifosmethyl in the receptor fluid was confirmed to be higher than the applied dose. For the concentrate, total recovery of radioactivity was high (92.27-99.32%). A lag time for penetration of 4-6 hr was observed; this was followed by linear absorption over the following 24 hr. For the spray strength dilution, total recovery of radioactivity was also high (95.05-100.89%). Distribution of radioactivity was consistent for all of the six replicates. A lag time for penetration of 8-10 hr was observed; this was followed by linear absorption over the remainder of the study. The linear absorption rate was calculated to be 10.4 ug/sq cm per hour for the concentrate and 0.039 ug/sq cm per hour for the 1% dilution. Dermal penetration was low for both formulation types.
Two male Sprague-Dawley rats (approximately 200 g) were gavaged with (14)C-radiolabelled chlorpyrifos-methyl (purity >99%; 377 MBq/mmol; labelled at positions 2 and 6 on the pyridyl ring) at a dose level of 16 mg/kg bw (in corn oil). Urine, feces and expired carbon dioxide were collected for up to 72 hr. Blood samples were taken from the tail at intervals throughout the study period. Radioactivity levels were determined by liquid scintillation counting or combustion analysis (fecal samples). Urinary metabolites were identified by thin-layer chromatography (TLC) and autoradiography. Peak blood radioactivity levels were reported at 5 hr, at which point the amount of test material in the blood was calculated to be approximately 3.0% (2.4-3.7%; absolute levels not given) of the administered dose. Levels of radioactivity indicated rapid clearance from blood, and the peak level seen at 5 hr had declined by 50% at approximately 9 hr following administration, suggesting an initial half-life of approximately 4 hr. Excretion of radioactivity was found to be primarily in the urine and largely within 24 hr of administration. Radioactivity levels in expired air were minimal. Residual tissue radioactivity levels at 72 hr were low in all tissues (<1 part per million [ppm]), but varied markedly between the two animals.
When (14)C-bound residues were fed to male rats for 24 hours, the animals eliminated 75% of the radioactivity in urine, 7% in expired air and 8% in faeces after 3 days, indicating that the bound residues were highly bioavailable. A further "bioavailable" amount (4%) was found in selected organs.
Tissue distributions of dichlorvos, an organophosphate, and chlorpyrifos-methyl, an organophosphorothioate, were determined. Tiny amounts of dichlorvos, 0.067 and 0.027 mg/L, were detected in the vitreous humor and cerebrospinal fluid, respectively. Although dichlorvos (0.082-8.99 mg/L or mg/kg) was detected in the thoracic aortic blood, thoracic inferior vena caval blood, pericardial fluid, bile, and spleen, it was strongly suggested that it had diffused postmortem from the stomach, which contained 879 mg, because no dichlorvos was detected in the other blood samples and tissues tested. Substantial amounts (0.615-4.15 mg/L) of chlorpyrifos-methyl were detected in all blood samples, and the order of its concentrations was as follows: pulmonary vessel blood > thoracic inferior vena caval blood > blood in the right cardiac chambers > blood in the left cardiac chambers = thoracic aortic blood > right femoral venous blood. The total amount of chlorpyrifos-methyl in the stomach was 612 mg. However, it was strongly suggested that virtually no chlorpyrifos-methyl diffused from the stomach into surrounding fluids and tissues postmortem because no chlorpyrifos-methyl was detected in the bile and little was found in the pericardial fluids. Neither compound was detected in the urine. In vitro experiments showed that dichlorvos (10 mg/L) almost disappeared from fresh (pH 7.4) and acidified (pH 6.2) blood samples within 24 and 72 hr, respectively. However, 53 and 77% of the original amount of dichlorvos in 0.05M phosphate buffers at pH 7.4 and 6.2 were detected 72 hr later. Chlorpyrifos-methyl (1 mg/L) was very stable in blood samples, regardless of the pH, during the 72-hr study period, but in the pH 7.4 and 6.2 phosphate buffers, approximately 80% of the original amount had degraded after 72 hr. ... When sodium fluoride was added to blood samples, dichlorvos degraded completely within 15 min, and chlorpyrifos-methyl became very unstable. When analyzing samples to detect organophosphorus chemicals, this common preservative should not be added to fluid specimens.
For more Absorption, Distribution and Excretion (Complete) data for CHLORPYRIFOS-METHYL (6 total), please visit the HSDB record page.

Metabolism Metabolites

Thyroid hormones are vital to a host of human physiological functions in both children and adults. Exposures to chemicals, including chlorpyrifos, have been found to modify thyroid signaling at environmentally relevant levels in animal studies. The aim of this study was to examine circulating T4 and TSH levels in relation to urinary concentrations of 3,5,6-trichloro-2-pyridinol (TCPY), a metabolite of the organophosphorus insecticides chlorpyrifos and chlorpyrifos-methyl, using data from individuals 12 years and older from the U.S. National Health and Nutrition Examination Surveys (NHANES). NHANES datasets from 1999 to 2000 and 2001-2002 were combined, and individuals with thyroid disease, those taking thyroid medications, and pregnant women were excluded (N = 3249). Multivariable linear regression models for relationships between log-transformed urinary TCPY and serum total T(4) or log (TSH) were constructed adjusting for important covariates. Models were stratified by sex and a categorical age variable (12-18, 18-40, 40-60, and >60 years). In male participants, an interquartile range (IQR) increase in urinary TCPY was associated with statistically significant increases in serum T(4) of 3.8% (95th CI 0.75 to 7.0) among those 12-18 years of age and 3.5% (95th CI 0.13 to 7.0) in the 18-40 year age group, relative to median T4 levels using unweighted models. An IQR increase in TCPY was also associated with decreases in TSH of 10.7% (-18.7-2.05) among men 18-40 years old and 20.0% (95th CI -28.9 to -9.86) among men >60 years old. Conversely, urinary TCPY was positively associated with TSH in females >60 years of age. /3,5,6-Trichloro-2-pyridinol (chlorpyrifos-methyl metabolite)/
The urinary metabolites of chlorpyrifos-methyl were investigated by TLC ... . The primary metabolite was identified by co-chromatography as 3,5,6-trichloro-2-pyridinol (TCP). Additional non-mobile material was stated to be conjugated TCP. Metabolites were not quantified, and fecal metabolites were not investigated.
The oxidative desulfuration of the three phosphorothionate insecticides -- chlorpyrifos, chlorpyrifos-methyl, and leptophos--was studied in rat brain and liver. Hepatic microsomes demonstrated activities of 4-28 nmol/g/min, with male activity 2- to 4-fold higher than female activity. Very low desulfuration activity of all three compounds was observed in both microsomal and crude mitochondrial fractions from brain (3-27 pmol/g/min). There were no sex differences in the brain. Although the liver displayed 140- to 2100-fold greater activity than brain on a wet-weight basis, the brain desulfuration activities of these three compounds as well as those of some previously reported phosphorothionates generally correlate well with the toxicity and may be important in determining the overall acute toxicity levels of phosphorothionate insecticides.
Urinary metabolites ... were identified by gas-liquid chromatography, TLC and mass spectrometry as 3,5,6-trichloro-2-pyridinol (TCP) (13.8%), its glucuronide conjugate (68.6%) and the desmethyl metabolite O-methyl-O-(3,5,6-trichloropyridyl) phosphorothioate (17.8%). Feces were not analysed, as they contained less than 5% of the administered radiolabel.
A normal metabolic reaction with phosphorothioates is oxidative desulfuration or isomerization to give the oxon form, which is the more potent inhibitor of acetylcholinesterase. Chlorpyrifosmethyl oxon was not identified in the rat metabolism studies with chlorpyrifos-methyl.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Associated Chemicals

3,5,6-Trichloro-2-pyridinol;6515-38-4
Chloropyrifos-methyl oxon; 5598-52-7

Wikipedia

Chlorpyrifos-methyl

Biological Half Life

Two male Sprague-Dawley rats (approximately 200 g) were gavaged with (14)C-radiolabelled chlorpyrifos-methyl (purity >99%; 377 MBq/mmol; labelled at positions 2 and 6 on the pyridyl ring) at a dose level of 16 mg/kg bw (in corn oil). ... Levels of radioactivity indicated rapid clearance from blood, and the peak level seen at 5 hr had declined by 50% at approximately 9 hr following administration, suggesting an initial half-life of approximately 4 hr.

Use Classification

Agrochemicals -> Pesticides
Acaricides, Insecticides
Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals
INSECTICIDES

Methods of Manufacturing

Chlorpyrifos-methyl is produced by reaction of 3,5,6-trichloro-2-pyridinol with O,O-dimethyl phosphorochlorothioate.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies chlorpyrifos methyl (technical grade) as Class III: slightly hazardous; Main Use: insecticide.

Analytic Laboratory Methods

Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: chlorpyrifos-methyl; Matrix: water, soil, sediment, biosolids, and tissue; Detection Limit: 19 pg/L.
Method: EPA-RCA 8141B (GC-FPD); Procedure: gas chromatography with flame photometric detector; Analyte: chlorpyrifos-methyl; Matrix: water, soil, waste samples; Detection Limit: not provided.
Method: EPA-RCA 8141B (GC-NPD); Procedure: gas chromatography with a nitrogen-phosphorus detector (NPD); Analyte: chlorpyrifos-methyl; Matrix: water, soil, waste samples; Detection Limit: not provided.
Product analysis by high performance liquid chormatography. Residues determined by gas liquid chromatography ... by gas chromatography/flame photometric detector with immunoassay, gas chromatography/electron capture detector, or gas chromatography/flame photometric detection.

Storage Conditions

Do not contaminate water, food or feed by storage ... Store in a cool, dry location. Do not store in direct sunlight. Do not use or store near heat or open flame. /Storcide II Grain, Bin and Warehouse Insecticide/

Interactions

Symptoms, lesions and changes in clinical chemistry and hematology were examined in goats orally dosed with dursban (150 mg/kg), reldan (150 mg/kg) and their mixture (300 mg/kg) in certain proportions. More rapid death and severe changes occurred in goats receiving reldan and dursban at 50% of the combined dose than either of the individual compounds.
At the dose of 600 mg/kg, which decreased hepatic nonprotein sulfhydryls (NPSH) by 90%, acetaminophen did not potentiate the effects of the organophosphorus insecticides methylchlorpyrifos, methylparathion or dichlorovos on esterases. On the other hand, depletion of hepatic NPSH by diethylmaleate increased the toxicities of the insecticides. While the reported inhibition of mixed function oxidase activity by acetaminophen may explain the lack of potentiation of methylchlorpyrifos and methylparathion which need to be converted to their oxygen analogs, its failure in potentiating the toxicity of dichlorvos, which does not require metabolic activation, suggests that other mechanisms are involved. Acetaminophen decreased NPSH only in the liver and, to a minor extent, in the kidney, while diethylmaleate caused significant depletion of NPSH in several tissues.
Human volunteer studies have been conducted by orally administering the pesticides deltamethrin (0.01 mg/kg/day) or pirimicarb (0.02 mg/kg/day) at the acceptable daily intake (ADI) together with chlorpyrifos-methyl (0.01 mg/kg/day), in order to investigate any potential interactions that may occur during dietary exposure. Deltamethrin and pirimicarb are metabolised in vivo by hydrolytic enzymes, which may be susceptible to inhibition by esterase-inhibiting compounds, such as chlorpyrifos-methyl. Urine samples were collected at time points up to at least 48 h post-exposure and metabolites were quantified. Urinary metabolite excretion data obtained from the mixed exposures were compared with data obtained from the same individuals given a dose of each individual pesticide on a separate occasion. Metabolite excretion profiles for both pesticides administered as a mixed dose with chlorpyrifos-methyl were qualitatively similar to those obtained for the individual doses. Peak excretion of deltamethrin and pirimicarb metabolites occurred at around 4h post-exposure for both the individual and the mixed exposure scenarios, and metabolite excretion was almost complete within 24h. No statistically significant differences were found between the individual and mixed doses for either metabolite excretion half-life or metabolite levels quantified in 24-h total urine collections. The data presented here indicate that no significant toxicokinetic interactions occur between either deltamethrin or pirimicarb and chlorpyrifos-methyl when orally administered together at the ADI.

Stability Shelf Life

Relatively stable under neutral conditions, but hydrolysed by acids (pH 4-6) &, more readily, by alkalis (pH 8-10).

Dates

Modify: 2023-08-15
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